2-cyclopropyl-N4-(2-(dimethylamino)ethyl)pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
2-cyclopropyl-4-N-[2-(dimethylamino)ethyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-16(2)6-5-13-10-7-9(12)14-11(15-10)8-3-4-8/h7-8H,3-6H2,1-2H3,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECDRKANDCXWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-N4-(2-(dimethylamino)ethyl)pyrimidine-4,6-diamine is a synthetic pyrimidine derivative that exhibits various biological activities, making it a subject of interest in medicinal chemistry. The compound's structure features a pyrimidine ring with a cyclopropyl group and a dimethylaminoethyl side chain, which are significant for its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C11H18N4
- Molecular Weight : 218.29 g/mol
- IUPAC Name : this compound
The unique structural features of this compound contribute to its biological activity, particularly in the context of drug development.
Biological Activity Overview
Pyrimidine derivatives are known for their diverse pharmacological properties, including:
- Anticancer Activity
- Antimicrobial Effects
- Anti-inflammatory Properties
- Neuroprotective Effects
Anticancer Activity
Research has shown that pyrimidine derivatives can exhibit significant anticancer properties. For instance, related compounds have demonstrated potent cytotoxicity against various cancer cell lines. In one study, a structurally similar compound exhibited IC50 values ranging from 0.01 to 0.12 µM across different cancer cell lines (MCF-7, A549, Colo-205) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 16 | MCF-7 | 0.09 ± 0.0085 |
| Compound 16 | A549 | 0.03 ± 0.0056 |
| Compound 16 | Colo-205 | 0.01 ± 0.074 |
Antimicrobial Effects
Pyrimidines have been evaluated for their antimicrobial properties as well. Studies on similar compounds indicate that they can inhibit the growth of various bacteria and fungi, making them potential candidates for antibiotic development .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrimidine derivatives has also been documented. Research indicates that these compounds can reduce inflammatory markers in vitro and in vivo models .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyrimidines, particularly against neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's pathology .
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Key steps include:
- Formation of the pyrimidine ring via condensation reactions.
- Introduction of the cyclopropyl group through cyclopropanation.
- Alkylation to attach the dimethylaminoethyl group.
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, altering their activity and leading to desired biological effects.
Case Studies and Research Findings
- Anticancer Study : A study reported that a related pyrimidine derivative demonstrated significant cytotoxicity against MCF-7 and A549 cell lines, emphasizing the importance of structural modifications in enhancing biological activity .
- Neuroprotective Evaluation : In vitro tests showed that certain pyrimidines effectively inhibited AChE activity, suggesting potential applications in treating Alzheimer's disease .
- Anti-inflammatory Assessment : Compounds derived from pyrimidines were tested for their ability to reduce inflammation in animal models, showing promising results that warrant further investigation .
Scientific Research Applications
Medicinal Chemistry
2-Cyclopropyl-N4-(2-(dimethylamino)ethyl)pyrimidine-4,6-diamine has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds. Pyrimidines are well-known for their roles in various biological processes, including nucleic acid metabolism.
- Anticancer Activity : Research indicates that pyrimidine derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The compound's ability to interact with cellular pathways makes it a candidate for further studies in cancer therapy .
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains. The unique structure of this compound may enhance its antimicrobial activity, warranting further investigation .
Biochemical Research
The compound's interaction with biological macromolecules such as proteins and nucleic acids can be explored to understand its mechanism of action.
- Enzyme Inhibition Studies : As a potential inhibitor of specific enzymes, this compound could be useful in elucidating the biochemical pathways involved in diseases like cancer or bacterial infections .
- Binding Affinity Studies : Understanding how this compound binds to target proteins can inform modifications to improve efficacy and selectivity .
Anticancer Research
A study conducted on structurally similar pyrimidines demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that modifications to the pyrimidine structure could enhance activity against resistant cancer types .
Antimicrobial Efficacy
Another research project focused on the synthesis of new pyrimidine derivatives, including this compound, showed promising results against both Gram-positive and Gram-negative bacteria. The findings suggest that the compound could be developed into a novel antibiotic .
Comparison with Similar Compounds
Key Observations :
Substituent Complexity: The dimethylaminoethyl group in the target compound is more polar and sterically demanding compared to simpler alkyl groups (methyl, propyl, pentyl) in analogs. This may improve aqueous solubility but reduce passive membrane permeability .
Synthetic Feasibility: The dimethylaminoethyl sidechain requires specialized reagents (e.g., 2-(dimethylamino)ethylamine) and coupling conditions, whereas alkyl-substituted analogs are synthesized via straightforward alkylation.
Hypothetical Pharmacological Implications
While direct biological data for the target compound are unavailable, inferences can be drawn from related pyrimidine derivatives:
- Alkyl-Substituted Analogs : Compounds like 2-cyclopropyl-N4-propylpyrimidine-4,6-diamine (CAS 1536905-94-8) are often intermediates in kinase inhibitor synthesis. Their hydrophobic substituents favor interactions with ATP-binding pockets .
- Dimethylaminoethyl Substituent: The tertiary amine may enable salt bridge formation with acidic residues in target proteins (e.g., glutamic acid in kinases). Similar motifs are found in FDA-approved drugs like imatinib.
Preparation Methods
Starting Materials and Key Intermediates
- 4,6-Dichloropyrimidine : The primary pyrimidine scaffold with chlorine atoms at positions 4 and 6, enabling nucleophilic substitution.
- Cyclopropyl precursor : Introduced via substitution or coupling to the 2-position of the pyrimidine ring.
- 2-(Dimethylamino)ethylamine : The nucleophile used to introduce the dimethylaminoethyl side chain at the N4 position.
Stepwise Synthetic Route
Nucleophilic Substitution on 4,6-Dichloropyrimidine
The initial step involves the reaction of 4,6-dichloropyrimidine with the amine nucleophile, 2-(dimethylamino)ethylamine, to selectively substitute the chlorine at the 4-position. This reaction is typically performed in an alcoholic solvent such as ethanol with a base like triethylamine to scavenge the released HCl. The reaction is conducted at elevated temperatures (~80 °C) for 12 hours to ensure completion.
Introduction of the Cyclopropyl Group at the 2-Position
The cyclopropyl group can be introduced via a nucleophilic substitution or via a coupling reaction depending on the precursor used. For example, cyclopropylboronic acid or cyclopropyl halides can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to install the cyclopropyl moiety at the 2-position of the pyrimidine ring.
Purification and Characterization
After the substitution and coupling reactions, the crude product is purified by silica gel flash chromatography using appropriate solvent systems such as hexanes/ethyl acetate mixtures. The purified compound is characterized by NMR (both ^1H and ^13C), melting point determination, and mass spectrometry to confirm structure and purity.
Example Reaction Conditions
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Nucleophilic substitution | 4,6-Dichloropyrimidine, 2-(dimethylamino)ethylamine, triethylamine, EtOH, 80 °C, 12 h | Formation of 4-substituted pyrimidine intermediate |
| 2. Cyclopropyl introduction | Cyclopropylboronic acid or cyclopropyl halide, Pd catalyst (e.g., Pd(PPh3)4), Cs2CO3, dioxane, 110 °C, 12 h | Installation of cyclopropyl group at 2-position |
| 3. Purification | Silica gel chromatography, hexanes/EtOAc gradient | Pure this compound |
Research Findings and Yields
- The overall yield for multi-step synthesis schemes involving similar pyrimidine derivatives is approximately 40%, reflecting moderate efficiency typical for such heterocyclic substitutions and couplings.
- The nucleophilic substitution step on 4,6-dichloropyrimidine proceeds with good regioselectivity and yields around 80%, as evidenced by related pyrimidine syntheses.
- Palladium-catalyzed coupling reactions for cyclopropyl introduction require careful degassing and inert atmosphere to avoid catalyst deactivation and achieve yields above 70%.
- Purification by flash chromatography is effective in isolating the desired product with high purity, as confirmed by NMR and LC-MS analyses.
Data Table: Summary of Synthetic Steps and Yields
| Step No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | 4,6-Dichloropyrimidine, 2-(dimethylamino)ethylamine, Et3N, EtOH, 80 °C, 12 h | ~80 | Selective substitution at 4-position |
| 2 | Pd-catalyzed coupling | Cyclopropylboronic acid/halide, Pd(PPh3)4, Cs2CO3, dioxane, 110 °C, 12 h | 70-75 | Installation at 2-position |
| 3 | Purification | Silica gel chromatography, hexanes/EtOAc gradient | - | High purity product |
| Overall | Multi-step synthesis | - | ~40 | Moderate overall yield |
Notes on Optimization and Challenges
- Reaction times and temperatures are critical for maximizing yields and minimizing side reactions.
- The use of an inert atmosphere (argon or nitrogen) during palladium-catalyzed coupling steps prevents catalyst degradation.
- The choice of base and solvent impacts the efficiency of nucleophilic substitution; triethylamine and ethanol are preferred for their effectiveness and compatibility.
- Analytical monitoring by TLC and LC-MS is essential throughout the synthesis to ensure reaction completion and product integrity.
Q & A
Q. What are the recommended synthetic routes for 2-cyclopropyl-N4-(2-(dimethylamino)ethyl)pyrimidine-4,6-diamine, and how can reaction efficiency be improved?
Synthesis typically involves sequential functionalization of a pyrimidine core. A common approach includes:
- Step 1: Cyclopropane ring introduction via nucleophilic substitution or cross-coupling reactions.
- Step 2: Amination at the N4 position using a 2-(dimethylamino)ethylamine derivative under controlled pH and temperature.
- Step 3: Purification via column chromatography or recrystallization.
To enhance efficiency, employ Design of Experiments (DOE) to optimize variables (e.g., solvent polarity, catalyst loading, reaction time). Statistical methods like response surface methodology can reduce trial-and-error iterations .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, dimethylamino protons at δ 2.2–2.8 ppm) .
- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for biological assays).
- X-ray Crystallography: Resolve 3D structure if crystalline derivatives are obtainable .
Q. What safety protocols are essential for handling pyrimidine derivatives like this compound?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of fine particulates.
- Storage: Keep in airtight containers under inert gas (e.g., N2) to prevent degradation.
- Disposal: Follow institutional guidelines for amine-containing waste. Refer to GHS hazard codes (e.g., H315/H319 for skin/eye irritation) for risk mitigation .
Advanced Research Questions
Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?
- Quantum Chemical Calculations: Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- Molecular Dynamics (MD): Simulate ligand-receptor interactions to prioritize derivatives for synthesis.
- Reaction Path Search Algorithms: Tools like the Artificial Force Induced Reaction (AFIR) method can identify low-energy pathways for functional group modifications .
Q. How can researchers resolve contradictions in observed vs. predicted reaction yields?
- Mechanistic Studies: Use isotopic labeling (e.g., 15N) to track intermediate formation.
- In Situ Monitoring: Employ techniques like FTIR or Raman spectroscopy to detect transient species.
- Data Reconciliation: Apply machine learning to align experimental data with computational predictions, adjusting for unaccounted variables (e.g., solvent viscosity) .
Q. What reactor design considerations are critical for scaling up synthesis?
- Mixing Efficiency: Use Computational Fluid Dynamics (CFD) to model agitation in batch reactors, ensuring uniform heat distribution.
- Catalyst Recovery: Implement membrane separation or fixed-bed reactors for heterogeneous catalysis.
- Process Control: Integrate real-time sensors (e.g., pH, temperature) with feedback loops to maintain optimal conditions .
Q. How can structure-activity relationship (SAR) studies guide functionalization of the pyrimidine core?
- Substituent Effects: Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric impacts on binding affinity.
- Amine Side Chain Modifications: Test alternative alkylamines (e.g., piperazine derivatives) for improved solubility or target engagement.
- Quantitative SAR (QSAR): Develop regression models correlating substituent electronegativity with activity metrics .
Methodological Resources
- Experimental Design: Leverage fractional factorial designs to screen multiple variables efficiently .
- Data Analysis: Use open-source tools (e.g., R, Python’s SciPy) for statistical modeling and visualization.
- Safety Compliance: Consult institutional EH&S guidelines and GHS-compliant SDS documents for hazard mitigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
